![molecular formula C10H17NO2 B2687188 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909348-10-2](/img/structure/B2687188.png)

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

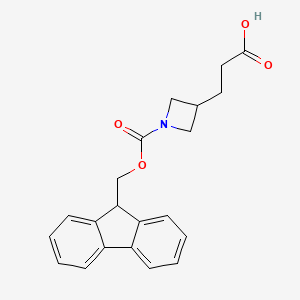

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the CAS Number: 1864998-37-7 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.5]nonan-1-one . The compound has a molecular weight of 181.28 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) . This provides a standardized representation of the compound’s molecular structure.Applications De Recherche Scientifique

Application in Medicinal Chemistry

Summary of the Application

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is used in the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane . These compounds are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application

The spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Results or Outcomes

The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were obtained .

Application in Antifungal Research

Summary of the Application

Certain new oximes and their respective aromatic esters, which include “3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one”, have been tested for their anti-Candida activities .

Methods of Application

The compounds were synthesized and then tested against various strains of Candida .

Results or Outcomes

The tested compounds exhibited better anti-Candida profiles than fluconazole . In particular, compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) .

Application in Cancer Research

Summary of the Application

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against KRAS G12C, a known driver of oncogenic alternation in human cancer .

Methods of Application

The derivatives were synthesized and their inhibitory activity was improved through structural optimization of an acryloyl amine moiety . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .

Results or Outcomes

The optimized compound showed high metabolic stabilities in human and mouse liver microsomes . It also demonstrated a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Application in Synthetic and Crystallographic Studies

Summary of the Application

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is used in the synthesis of bicyclo[3.3.1]nonane derivatives . These compounds are significant for the overall hydrogen bonds in the starting bicyclononane diene diol .

Methods of Application

The synthesis of the bicyclononane derivatives involves the conversion of the starting bicyclononane diene diol into the dienone . Further transformations lead to the bromo and nitrile derivatives .

Results or Outcomes

The resultant compounds, including the bromo and nitrile derivatives, were found to have significant hydrogen bonds .

Safety And Hazards

Orientations Futures

The compound has shown promise in the treatment of solid tumors, particularly those with a KRAS G12C mutation . Further optimization of the lead compound led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests potential future directions in oncology research and drug development.

Propriétés

IUPAC Name |

1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNZNBZYRSZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CCOCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)

![Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2687114.png)

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2687116.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2687117.png)

![(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2687119.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)